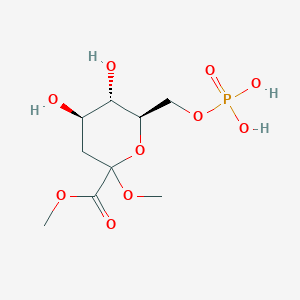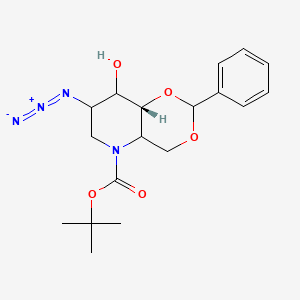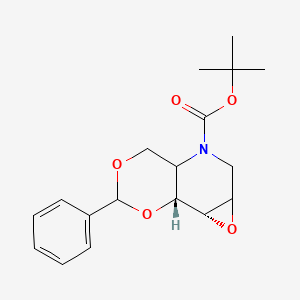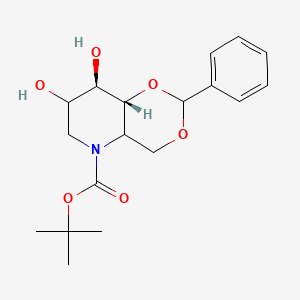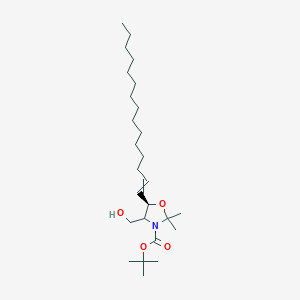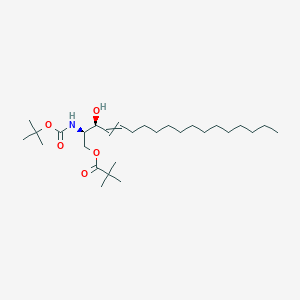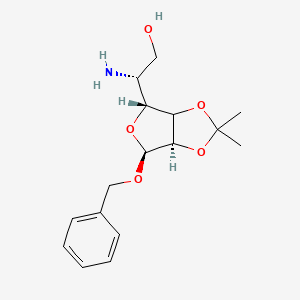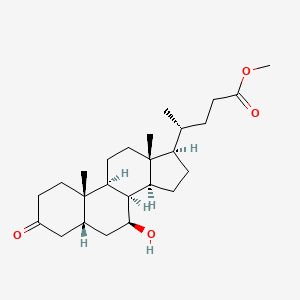
Methyl 7beta-Hydroxy-3-ketocholanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7beta-Hydroxy-3-ketocholanoate, also known as 7-hydroxy-3-ketocholanic acid methyl ester, is a naturally occurring compound found in bile acids and is the main component of the bile acid pool in mammals. It is produced in the liver and is an important intermediate in the synthesis of bile acids. It is also a key molecule in the metabolism of cholesterol and is involved in the transport of cholesterol and fatty acids. This compound is a major component of bile acids and plays an important role in the digestion and absorption of fats and fat-soluble vitamins.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for Methyl 7beta-Hydroxy-3-ketocholanoate involves the conversion of starting materials into the desired product through a series of chemical reactions.
Starting Materials
Cholic acid, Methyl acetoacetate, Sodium borohydride, Methanol, Hydrochloric acid, Sodium hydroxide, Ethyl acetate, Wate
Reaction
Step 1: Cholic acid is reacted with methyl acetoacetate in the presence of sodium borohydride to form methyl 3-oxo-7beta-hydroxycholanoate., Step 2: Methyl 3-oxo-7beta-hydroxycholanoate is then treated with methanol and hydrochloric acid to form methyl 7beta-hydroxy-3-ketocholanoate., Step 3: The product is purified by extraction with ethyl acetate and washing with water.
Wissenschaftliche Forschungsanwendungen
Methyl 7beta-Hydroxy-3-ketocholanoate has a number of applications in scientific research. It is used as a substrate in biochemical studies of the metabolism of cholesterol and bile acids, and as a marker for the activity of bile acid synthesis enzymes. It is also used in the study of the mechanism of action of bile acid synthesis enzymes, and as a marker for the activity of cholesterol-lowering drugs. Additionally, it is used in the study of the regulation of bile acid synthesis and in the study of the regulation of cholesterol metabolism.
Wirkmechanismus
Methyl 7beta-Hydroxy-3-ketocholanoate is involved in the metabolism of cholesterol and bile acids. It is produced in the liver and is an important intermediate in the synthesis of bile acids. It is also involved in the transport of cholesterol and fatty acids. In the liver, it is converted to 7alpha-hydroxy-3-ketocholanoic acid by the enzyme 7beta-hydroxy-3-ketocholanoic acid methyltransferase, and then to cholic acid by the enzyme 7alpha-hydroxy-3-ketocholanoic acid. Cholic acid is then converted to bile acids in the intestine.
Biochemische Und Physiologische Effekte
Methyl 7beta-Hydroxy-3-ketocholanoate is involved in the metabolism of cholesterol and bile acids, and has a number of biochemical and physiological effects. It is involved in the regulation of cholesterol metabolism, and is necessary for the absorption and transport of fat-soluble vitamins. It is also involved in the regulation of bile acid synthesis, and is necessary for the absorption and transport of dietary fats. Additionally, it is involved in the regulation of glucose metabolism, and is necessary for the maintenance of normal blood sugar levels.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 7beta-Hydroxy-3-ketocholanoate has several advantages and limitations when used in laboratory experiments. One advantage is that it is a relatively easy compound to synthesize and is widely available. Additionally, it is a stable compound and is relatively non-toxic. A limitation is that it is not very soluble in water and may require a solvent for use in experiments. Additionally, it is a relatively expensive compound and may require large amounts for use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on Methyl 7beta-Hydroxy-3-ketocholanoate. One potential direction is to study the regulation of cholesterol metabolism and bile acid synthesis. Additionally, research could be conducted on the role of this compound in the absorption and transport of fat-soluble vitamins. Additionally, research could be conducted on the use of this compound as a marker for the activity of cholesterol-lowering drugs. Finally, research could be conducted on the potential therapeutic uses of this compound, such as in the treatment of cholesterol-related disorders.
Eigenschaften
IUPAC Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H40O4/c1-15(5-8-22(28)29-4)18-6-7-19-23-20(10-12-25(18,19)3)24(2)11-9-17(26)13-16(24)14-21(23)27/h15-16,18-21,23,27H,5-14H2,1-4H3/t15-,16+,18-,19+,20+,21+,23-,24+,25-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHRLTYUHWGHDCJ-UUBISWKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(CC4C3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@@H]2[C@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H40O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4R)-4-[(5R,7S,8S,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

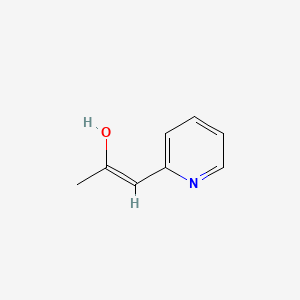
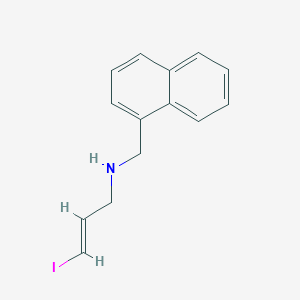
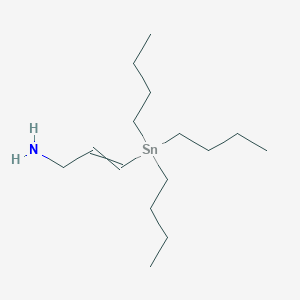
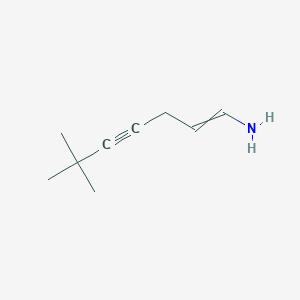
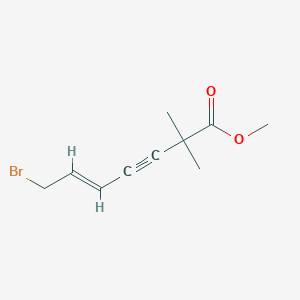
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B1140160.png)
